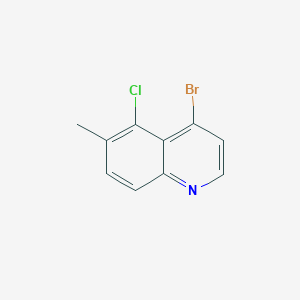

4-Bromo-5-chloro-6-methylquinoline

CAS No.:

Cat. No.: VC15746203

Molecular Formula: C10H7BrClN

Molecular Weight: 256.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrClN |

|---|---|

| Molecular Weight | 256.52 g/mol |

| IUPAC Name | 4-bromo-5-chloro-6-methylquinoline |

| Standard InChI | InChI=1S/C10H7BrClN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |

| Standard InChI Key | BJXIQMNBPXLBGO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=CN=C2C=C1)Br)Cl |

Introduction

Synthesis and Preparation Methods

Halogenation Strategies

The synthesis of 4-bromo-5-chloro-6-methylquinoline typically involves multi-step halogenation reactions. A common approach begins with 6-methylquinoline, which undergoes sequential bromination and chlorination. For example:

-

Bromination: The 4-position is selectively brominated using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) under controlled conditions.

-

Chlorination: The 5-position is subsequently chlorinated using chlorine gas (Cl₂) or a chlorinating agent such as thionyl chloride (SOCl₂).

Industrial-scale production may employ continuous flow reactors to optimize yield and minimize side reactions.

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Bromination | Br₂, FeBr₃, solvent (e.g., CHCl₃) | 4-Bromo-6-methylquinoline |

| Chlorination | Cl₂, SOCl₂, reflux | 4-Bromo-5-chloro-6-methylquinoline |

Chemical and Physical Properties

Structural Characteristics

The compound’s planar structure enables π-stacking interactions, which are critical for binding to biological targets . Key features include:

-

LogP: 4.02 (indicating moderate lipophilicity, favoring membrane permeability) .

-

Polar Surface Area (PSA): 13 Ų (low PSA suggests poor aqueous solubility but high potential for passive diffusion) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 257.02 g/mol | |

| LogP | 4.02 | |

| Heavy Atoms Count | 13 |

Biological Activity and Applications

Mechanistic Insights

The bromine and chlorine substituents likely enhance binding to:

-

Enzymes: Inhibition of kinases or proteases via halogen-mediated interactions.

-

DNA: Intercalation into DNA helices, disrupting replication.

Comparative Analysis of Related Compounds

| Compound | Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Chloroquine | Antimalarial | N/A | |

| 2-Chloro-6-methylquinoline | Antimicrobial | 4–16 | |

| 6-Bromo-4-chloroquinoline | Anticancer (MCF-7 cell line) | >10 |

Research Gaps and Future Directions

Synthetic Optimizations

-

Catalytic Asymmetric Halogenation: Improving regioselectivity using chiral catalysts.

-

Green Chemistry: Replacing hazardous reagents (e.g., Br₂) with eco-friendly alternatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume